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Compound of Interest

Compound Name: N-(2-aminophenyl)formamide

Cat. No.: B15137973

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of N-(2-
aminophenyl)formamide, a significant organic compound with applications in chemical
synthesis and as a key structural motif in pharmacologically active molecules. This guide
details its chemical properties, synthesis protocols, and known biological significance,
presenting data in a clear, structured format for specialists in the field.

Chemical Identity and Properties

The formal IUPAC name for the compound is N-(2-aminophenyl)formamide.[1] It is also
commonly known as 2-aminoformanilide.[1] This compound consists of a phenylenediamine
structure where one of the amino groups is formylated.

Table 1: Chemical Identifiers and Physicochemical Properties
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Identifier/Property Value Source
N-(2-

IUPAC Name . . PubChem[1]
aminophenyl)formamide

CAS Number 34840-28-3 LookChem[2]

Molecular Formula C7HsN20 PubChem[1]

Molecular Weight 136.15 g/mol PubChem[1], LookChem][2]

Canonical SMILES C1=CC=C(C(=C1)N)NC=0 PubChem
LSEQZIDRJIFTXTP-

InChl Key PubChem[1]

UHFFFAOYSA-N

Topological Polar Surface Area  55.1 A2 PubChem[1]

| XLogP3 | 0.4 | PubChem[1] |

Spectral Data

The structural characterization of N-(2-aminophenyl)formamide is confirmed through various
spectroscopic techniques. The mass spectrometry data reveals key fragmentation patterns of
the molecule.

Table 2: Mass Spectrometry Data

miz Description Source
136 Molecular lon [M]* PubChem([1]
119 Fragment [M-NHs]* PubChem[1]

| 108 | Fragment [M-CO]J* | PubChem[1] |

Note: Further spectral data such as *H NMR and 3C NMR are typically generated for
characterization but were not available in the public datasets for this specific compound.
However, related formamide structures show characteristic peaks, such as a singlet for the
formyl proton (CHO) between 6 8.0-8.5 ppm in *H NMR.[3]
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Synthesis and Experimental Protocols

The N-formylation of primary and secondary amines is a fundamental transformation in organic

synthesis.[4][5] N-(2-aminophenyl)formamide is typically synthesized by the formylation of o-

phenylenediamine. Various methods can be employed, with the use of formic acid being one of

the most direct and common approaches.[5]

This protocol describes a generalized procedure for the N-formylation of an aromatic amine

using formic acid, which can be adapted for the synthesis of N-(2-aminophenyl)formamide.

Reaction Setup: To a round-bottom flask, add the primary amine (e.g., o-phenylenediamine,
1 equivalent).

Reagent Addition: Add formic acid (typically 3-5 equivalents) to the flask. The reaction can
often be performed neat (solvent-free).[5] For certain substrates, an inert solvent like
dichloromethane (DCM) or a catalyst such as ZnO or sodium formate may be used to
improve yield and reaction rate.[5][6]

Reaction Conditions: The reaction mixture is typically heated. An optimal temperature is
often around 70-100°C.[5][6] The progress of the reaction should be monitored using thin-
layer chromatography (TLC) to observe the consumption of the starting amine and the
formation of the formamide product.

Workup: Once the reaction is complete, the mixture is cooled to room temperature. If
performed neat, the excess formic acid is removed under reduced pressure. The residue is
then neutralized with a mild base, such as a saturated sodium bicarbonate solution.

Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl
acetate). The combined organic layers are then washed with brine, dried over an anhydrous
salt (e.g., Na2SOa4 or MgSOa), and filtered.

Purification: The solvent is removed by rotary evaporation to yield the crude product. Further
purification can be achieved by recrystallization or flash column chromatography on silica gel
to obtain the pure N-(2-aminophenyl)formamide.[7]
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Caption: General workflow for the synthesis and purification of N-(2-aminophenyl)formamide.
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Biological Significance and Signaling Pathways

The N-(2-aminophenyl)amide, or o-aminoanilide, core is a recognized pharmacophore,
particularly in the development of histone deacetylase (HDAC) inhibitors.[8] While N-(2-
aminophenyl)formamide itself is the simplest form of this motif, more complex derivatives
have shown potent and selective biological activity.

Compounds containing the o-aminoanilide structure have been identified as isotype-selective
inhibitors of class | HDACs (HDACs 1, 2, and 3).[8] One prominent example is MGCDO0103
(Mocetinostat), which incorporates an N-(2-aminophenyl)-benzamide core and demonstrates
potent anticancer properties.[8] The mechanism involves the o-amino group coordinating to the
zinc ion in the HDAC active site, which is crucial for its inhibitory action.

The downstream effects of HDAC inhibition are well-documented and lead to anti-proliferative
and pro-apoptotic outcomes in cancer cells. The inhibition of HDACs results in the
hyperacetylation of histone proteins, which alters chromatin structure and gene expression.
This leads to the upregulation of tumor suppressor genes, such as p21, which in turn induces
cell-cycle arrest and ultimately triggers apoptosis (programmed cell death).[8]
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Caption: Proposed signaling pathway for o-aminoanilide-based HDAC inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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